4-Bromomethyl-2-methylthiopyrimidine

概要

説明

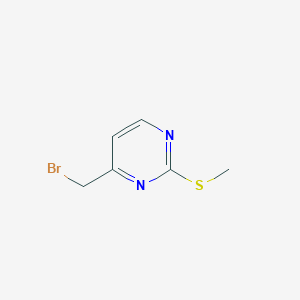

4-Bromomethyl-2-methylthiopyrimidine is a chemical compound with the molecular formula C6H7BrN2S and a molecular weight of 219.1 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methylthiopyrimidine typically involves the reaction of 2-methylthiopurine with a bromine source . The reaction conditions often include the use of solvents such as acetone, dichloromethane, petroleum ether, or acetonitrile . The bromination reagent commonly used is N-bromosuccinimide . The reaction is carried out under illumination in a constant-temperature water bath reactor .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the compound from 2-methylthiopurine and a bromine source, followed by purification and characterization . The reaction system is designed to be simple, with low toxicity, making it suitable for industrial application in the field of biological medicines .

化学反応の分析

Types of Reactions

4-Bromomethyl-2-methylthiopyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can facilitate nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are not extensively documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine may yield an aminomethyl derivative, while oxidation may produce a sulfoxide or sulfone derivative.

科学的研究の応用

Pharmaceutical Development

4-Bromomethyl-2-methylthiopyrimidine serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives are being investigated for their potential in developing antiviral and anticancer agents. The compound's ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating complex molecules used in drug formulation .

Case Study: Antiviral Agents

Research has shown that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development. A study focused on modifying the structure to enhance bioactivity and reduce cytotoxicity has yielded promising results, indicating that this compound could lead to effective therapeutic agents against viral infections .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its properties allow it to function as a herbicide or fungicide, contributing to improved crop protection and agricultural yields. The compound's effectiveness in controlling pests and diseases makes it an essential component in modern agricultural practices .

Table: Agrochemical Applications

| Application Type | Description | Effectiveness |

|---|---|---|

| Herbicide | Controls unwanted plant growth | High efficacy against weeds |

| Fungicide | Prevents fungal infections in crops | Effective against common pathogens |

Biochemical Research

Researchers employ this compound in biochemical studies to explore enzyme inhibition and receptor binding. Its ability to modify biological pathways provides insights into disease mechanisms and potential therapeutic targets. This compound is particularly useful in studying the interactions of drugs with biological systems, aiding the development of more effective treatments .

Example: Enzyme Inhibition Studies

A notable study investigated the inhibition of specific enzymes by derivatives of this compound. The findings suggest that modifications to the compound can enhance its inhibitory effects, providing a pathway for developing new enzyme inhibitors that could be used in treating various diseases .

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science. Researchers are exploring its potential in creating novel materials such as polymers and coatings that possess unique chemical characteristics. These materials could have applications ranging from electronics to protective coatings .

Table: Material Science Applications

| Application | Description | Potential Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer for polymer production | Enhanced durability |

| Coatings | Development of protective coatings | Improved resistance to wear |

作用機序

The exact mechanism of action of 4-Bromomethyl-2-methylthiopyrimidine is not extensively detailed in the literature. it can be inferred that the bromomethyl group facilitates nucleophilic substitution reactions, while the methylthio group may contribute to binding affinity through hydrophobic interactions or as a leaving group in substitution reactions.

類似化合物との比較

4-Bromomethyl-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.

2-Methylthiopurine: A precursor in the synthesis of this compound.

4-Bromomethyl-2-cyanobiphenyl: Used in pharmaceutical applications.

These compounds share similar structural features but differ in their specific functional groups and applications.

生物活性

Overview

4-Bromomethyl-2-methylthiopyrimidine is a heterocyclic compound with the molecular formula CHBrNS and a molecular weight of 219.1 g/mol. This compound is derived from pyrimidine and has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biological research.

The compound typically undergoes synthesis through the reaction of 2-methylthiopurine with a bromine source, resulting in the formation of the bromomethyl derivative. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the methylthio group may enhance binding affinity in biological interactions.

Medicinal Chemistry Applications

This compound is primarily utilized as a building block in the development of biologically active compounds. Its structure allows it to act as an enzyme inhibitor and receptor ligand, which are critical in drug discovery and development.

Key Areas of Investigation:

- Enzyme Inhibition: This compound has been studied for its ability to inhibit various enzymes, which is crucial for therapeutic applications in cancer and viral infections.

- Receptor Ligands: The compound's structural features enable it to interact with specific receptors, potentially modulating biological pathways associated with disease processes.

Case Studies and Research Findings

-

Inhibition Studies:

In a study focusing on deoxycytidine kinase (dCK) inhibitors, compounds structurally similar to this compound were evaluated for their effectiveness against cancer cell lines. The results indicated that modifications around the pyrimidine ring significantly influenced inhibitory activity, suggesting that similar derivatives could enhance therapeutic efficacy against leukemia . -

Antiviral Properties:

Research into sulfonamide derivatives with heterocyclic structures has shown promising antiviral activities. Although this compound itself was not directly tested, its structural analogs have demonstrated effectiveness against viruses like coxsackievirus B, indicating potential pathways for further investigation into its antiviral capabilities . -

Cytotoxicity Assessments:

Studies involving marine-derived metabolites have highlighted compounds with similar heterocyclic frameworks exhibiting significant anticancer properties. While specific data on this compound is limited, these findings suggest that further exploration could yield valuable insights into its cytotoxic potential against various cancer types .

The mechanisms by which this compound exerts its biological effects are not fully elucidated in current literature. However, it is hypothesized that:

- The bromomethyl group facilitates nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can interact with biological targets.

- The methylthio group may contribute to hydrophobic interactions or serve as a leaving group during chemical transformations, enhancing its reactivity and binding affinity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 219.1 g/mol |

| Biological Applications | Enzyme inhibitors, receptor ligands |

| Synthesis Method | Reaction of 2-methylthiopurine with bromine |

| Key Findings | Potential anticancer and antiviral activities |

特性

IUPAC Name |

4-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXTUWGQPKLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363856 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135645-63-5 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。